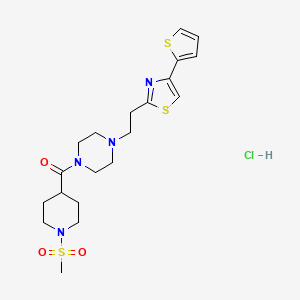![molecular formula C14H24Cl2N2 B2493301 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride CAS No. 1432681-17-8](/img/structure/B2493301.png)
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" pertains to a class of compounds with potential for varied applications in chemistry due to its structural complexity and functional versatility. Its study encompasses synthesis methodologies, structural elucidation, and the exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic structures and employing various chemical reagents and conditions to introduce the desired functional groups (Su et al., 2013). Microwave-assisted synthesis methods have been reported as efficient alternatives for the synthesis of related dimethylamino methyleno-pyrrolidine derivatives, offering advantages in reaction time and yield (Vargas et al., 2012).
Molecular Structure Analysis
Structural analysis of similar compounds demonstrates a basic heterocyclic imino structure, showcasing a planar backbone. The molecular geometry is significantly influenced by the heteroatoms in the heterocyclic rings, affecting the overall molecular conformation and interactions (Su et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include condensation with phenols or anilines to produce derivatives with varied functional groups. These reactions are essential for exploring the chemical behavior and potential applications of the compound (Dikusar et al., 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically characterized through spectroscopic and diffractometric techniques (Vogt et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. Studies employing quantum chemical calculations and spectroscopic analysis provide insights into these properties and their implications for potential applications (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
- Synthetic Pathways and Structural Properties : A study on the synthesis and spectroscopic properties of novel substituted compounds discusses the formation of respective derivatives through reactions involving chloral and substituted anilines. This process highlights the variability and complexity of chemical reactions that could be related to the synthesis of complex compounds like "3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" (Issac & Tierney, 1996).
Electrochemical and Surface Finishing Applications
- Electrochemical Surface Finishing : Research into the electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage suggests potential applications in modifying the surface properties of materials. This could be relevant to the chemical treatment or coating processes that involve aniline derivatives (Tsuda, Stafford, & Hussey, 2017).
Genotoxicity and Environmental Impact
- Genotoxic Activities and Carcinogenicity : A review focused on aniline and its metabolites, examining their genotoxic potential and relationship to carcinogenicity. Understanding the genotoxic activities of aniline derivatives is crucial for assessing the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).
Chemical Fixation of CO2
- Functionalized Azole Compounds Synthesis : The chemical fixation of CO2 with aniline derivatives as a route to synthesize functionalized azole compounds highlights the potential for using complex anilines in environmentally beneficial chemical reactions. This could suggest a pathway for carbon capture or utilization efforts (Vessally et al., 2017).
Propiedades
IUPAC Name |
3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPLPSZPLVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)
![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)




![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)


![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)


